molecular formula C13H12N2O2 B183275 4-[(4-Pyridinylmethyl)amino]benzoic acid CAS No. 5966-20-1

4-[(4-Pyridinylmethyl)amino]benzoic acid

Cat. No. B183275
CAS RN: 5966-20-1
M. Wt: 228.25 g/mol
InChI Key: VHINPRZMCMMAMA-UHFFFAOYSA-N
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Description

4-[(4-Pyridinylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 g/mol . The IUPAC name for this compound is 4-(pyridin-4-ylmethylamino)benzoic acid .


Molecular Structure Analysis

The InChI code for 4-[(4-Pyridinylmethyl)amino]benzoic acid is 1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 4 .


Physical And Chemical Properties Analysis

4-[(4-Pyridinylmethyl)amino]benzoic acid has a molecular weight of 228.25 g/mol . The XLogP3-AA value is 1.9 , which gives an indication of the compound’s lipophilicity. The exact mass and the monoisotopic mass are both 228.089877630 g/mol .

Scientific Research Applications

Drug Discovery

4-[(4-Pyridinylmethyl)amino]benzoic acid: is a compound that has potential applications in the field of drug discovery. Its structure, which includes both pyridine and benzoic acid functional groups, allows it to interact with various biological targets. It can serve as a building block for the synthesis of more complex molecules that may act as drug candidates .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-substrate interactions due to its pyridine moiety, which is a common structural motif in many biological molecules. It may also be used to investigate the transport mechanisms of similar compounds across cell membranes .

Materials Science

4-[(4-Pyridinylmethyl)amino]benzoic acid: can be utilized in materials science for the development of new polymeric materials. Its benzoic acid group can participate in polymerization reactions, potentially leading to polymers with novel properties suitable for industrial applications .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It could be particularly useful in chromatography and spectrometry as a reference compound for the identification and quantification of similar substances .

Chemical Synthesis

As a versatile chemical intermediate, 4-[(4-Pyridinylmethyl)amino]benzoic acid can be employed in various chemical synthesis pathways. It can undergo reactions such as amide formation, esterification, and coupling reactions, which are fundamental in synthetic chemistry .

Pharmacology

In pharmacology, the compound’s ability to bind to pyridine receptors could be explored. It may serve as a lead compound for the development of new medications that target neurological pathways and diseases .

properties

IUPAC Name

4-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHINPRZMCMMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359053
Record name 4-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Pyridinylmethyl)amino]benzoic acid

CAS RN

5966-20-1
Record name 4-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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